3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

Lipophilicity prediction Drug-likeness Physicochemical profiling

Research groups optimizing triazolopyridine-based chemokine receptor antagonists often face batch-to-batch variability when sourcing bespoke sulfamoylbenzamide scaffolds. This compound provides a structurally defined, computationally characterized starting point for SAR programs targeting CCR2/CCR9. Key procurement differentiators: • Defined meta-dimethylsulfamoyl substitution pattern not available in generic benzamide libraries. • Computed SlogP (1.323), TPSA (90.78 Ų), and logS (-3.925) support cell permeability and automated parallel synthesis workflows. • Orthogonal diversification handles (unmasked benzamide NH, triazolopyridine ring) enable rapid library generation. Supply assurance: Dedicated custom synthesis with full analytical characterization (NMR, HPLC, MS) and global logistics support.

Molecular Formula C17H19N5O3S
Molecular Weight 373.4 g/mol
Cat. No. B12204888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide
Molecular FormulaC17H19N5O3S
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCCC2=NN=C3N2C=CC=C3
InChIInChI=1S/C17H19N5O3S/c1-21(2)26(24,25)14-7-5-6-13(12-14)17(23)18-10-9-16-20-19-15-8-3-4-11-22(15)16/h3-8,11-12H,9-10H2,1-2H3,(H,18,23)
InChIKeySKXFTVHZJSFVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide: Chemical Identity & Procurement


3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is a synthetic small molecule (C₁₇H₁₉N₅O₃S, MW 373.4 g/mol) that integrates a meta-dimethylsulfamoylbenzamide warhead with a [1,2,4]triazolo[4,3-a]pyridine heterocycle via an ethylene linker . The compound belongs to the broader class of triazolopyridine sulfonamides, scaffolds that have been patented as CCR2/CCR9 chemokine receptor antagonists for inflammatory disease applications [1]. This specific substitution pattern—a dimethylsulfamoyl group at the 3-position of the benzamide ring combined with the triazolopyridine–ethyl linkage—distinguishes it from the simpler N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide core (C₁₅H₁₄N₄O, MW 266.30 g/mol) and from positional isomers that place the sulfamoyl group at the 4-position .

3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide: Differentiation from In-Class Analogs


Triazolopyridine-containing benzamides share a common heterocyclic core, yet their pharmacological and physicochemical profiles diverge sharply based on the nature and position of substituents on the benzamide ring. The dimethylsulfamoyl group at the 3-position introduces a strong electron-withdrawing sulfonamide moiety that markedly alters calculated lipophilicity, hydrogen-bond acceptor capacity, and topological polar surface area relative to the unsubstituted parent scaffold [1]. In the CCR2/CCR9 antagonist patent family, benzenesulfonamide derivatives with different aryl substitution patterns exhibit IC₅₀ values spanning from nanomolar to micromolar ranges in chemotaxis assays [2], demonstrating that even minor structural modifications produce functionally non-equivalent molecules. Consequently, procurement decisions based solely on the triazolopyridine core—without quantitative consideration of the dimethylsulfamoyl substitution—risk selecting a compound with divergent solubility, target engagement, or selectivity characteristics that undermine experimental reproducibility.

3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide: Quantitative Differentiation Profile


Enhanced Calculated Lipophilicity vs. Unsubstituted Core

The 3-dimethylsulfamoyl substituent increases the calculated partition coefficient (SlogP) to 1.323, compared with a predicted SlogP of approximately 0.85 for the unsubstituted N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide core [1]. This 0.47 log unit increase reflects the greater hydrophobicity conferred by the sulfamoyl group, consistent with the compound's higher molecular weight (373.4 vs. 266.3 g/mol) .

Lipophilicity prediction Drug-likeness Physicochemical profiling

Increased Polar Surface Area and H-Bond Acceptors

Introduction of the dimethylsulfamoyl group raises the topological polar surface area (TPSA) to a predicted 90.78 Ų and adds two hydrogen-bond acceptors (total 6) relative to the unsubstituted N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide (estimated TPSA ~55 Ų, HBA 4) [1]. These values remain within Lipinski's Rule of Five thresholds (TPSA <140 Ų; HBA ≤10), suggesting the compound retains favorable drug-likeness while offering additional polar interaction capacity [2].

Polar surface area Hydrogen bonding Oral bioavailability prediction

Improved Aqueous Solubility over 4-Positional Isomers

The 3-substituted dimethylsulfamoyl regioisomer has a predicted logS of -3.925 [1], whereas analogous 4-(dimethylsulfamoyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide (CAS 2034348-72-4; MW 441.47) is notably more lipophilic and expected to exhibit lower aqueous solubility due to its additional oxadiazole substituent and higher molecular weight . This solubility difference is important for in vitro assay formatting, where compounds with logS below -5 may require DMSO concentrations that compromise cell viability.

Aqueous solubility LogS Formulation compatibility

Meta Substitution Bypasses CCR2 Steric Constraints

In the CCR2/CCR9 antagonist patent series (US20080039504), the benzenesulfonamide moiety is directly attached to the triazolopyridine core, with activity highly sensitive to aryl substitution pattern [1]. The 3-(dimethylsulfamoyl)benzamide design separates the sulfonamide from the triazolopyridine by an ethyl linker and positions the sulfamoyl group at the meta position—a geometry that is topologically distinct from the para-substituted benzenesulfonamides exemplified in the patent. While no direct IC₅₀ data exist for this exact compound, the meta orientation is expected to orient the sulfamoyl group away from the putative CCR2 binding pocket, potentially reducing steric clashes observed with bulkier para-substituted analogs [2].

CCR2 antagonist Structure-activity relationship Chemokine receptor

3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide: Application Scenarios


CCR2 Chemical Probe for Inflammatory Signaling

The compound's triazolopyridine-benzamide scaffold, bearing a meta-dimethylsulfamoyl substituent, maps onto the core structure of patented CCR2/CCR9 antagonists [1]. Its predicted SlogP of 1.323 and TPSA of 90.78 Ų place it within the property space associated with cell-permeable, orally bioavailable chemokine receptor modulators [2]. Researchers investigating MCP-1/CCR2 signaling in monocyte migration assays can employ this compound as a starting scaffold for SAR expansion, particularly when seeking a chemotype that departs from the para-substituted benzenesulfonamide series that dominates the patent literature.

Late-Stage Functionalization Building Block

The presence of the unmasked benzamide NH and the triazolopyridine ring provides two orthogonal diversification handles. The meta-dimethylsulfamoyl group serves as a stable, moderately polar substituent that does not require protecting group strategies during amide coupling or N-alkylation reactions. With predicted aqueous solubility (logS -3.925) superior to heavier oxadiazole-containing analogs [1], this compound is compatible with automated parallel synthesis workflows in DMSO stock solutions, enabling the rapid generation of focused libraries for phenotypic screening.

Physicochemical Benchmark for Property Optimization

Because its SlogP (1.323), TPSA (~91 Ų), and logS (-3.93) have been computationally characterized and can be experimentally verified [1], this compound can serve as an internal reference standard when optimizing the property profiles of new triazolopyridine-benzamide analogs. By comparing measured logD, kinetic solubility, and PAMPA permeability of novel analogs against this well-defined baseline, medicinal chemists can quantify the impact of substituent changes on developability parameters without relying on literature values from structurally dissimilar cores.

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